Pentaerythritol tetrakis(2-mercaptoacetate)

Description

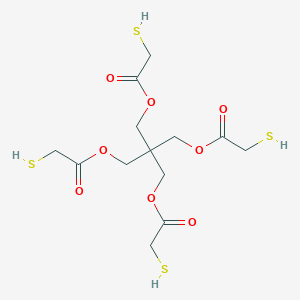

Pentaerythritol tetrakis(2-mercaptoacetate) (PETMP), also known as tetrakis(mercaptoacetoxymethyl)methane, is a tetrafunctional thiol compound with the molecular formula C₁₃H₂₀O₈S₄ and a molecular weight of 432.55 g/mol . It is synthesized via the esterification of pentaerythritol with 2-mercaptoacetic acid under strong acid catalysis, achieving yields up to 93.1% under optimized conditions (molar ratio 5.4:1, 5 hours reaction time) .

PETMP’s symmetrical structure—a central carbon bonded to four thiol-terminated arms—enables high crosslinking efficiency in polymer networks. Key applications include:

Properties

IUPAC Name |

[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O8S4/c14-9(1-22)18-5-13(6-19-10(15)2-23,7-20-11(16)3-24)8-21-12(17)4-25/h22-25H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDUCNPHDIMQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064989 | |

| Record name | 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10193-99-4 | |

| Record name | Pentaerythritol tetrakis(2-mercaptoacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10193-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65476 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythritol tetrathioglycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentaerythritol tetrathioglycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto-, 1,1'-[2,2-bis[[(2-mercaptoacetyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(((mercaptoacetyl)oxy)methyl)-1,3-propanediyl bis(mercaptoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl bis(mercaptoacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCURE PETMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R0OK7GPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Esterification with Thioglycolic Acid

The most widely reported synthesis involves the esterification of pentaerythritol with thioglycolic acid under acidic catalysis. A representative procedure from ChemicalBook outlines the use of p-toluenesulfonic acid (p-TSA) in toluene at 130°C for 8–9 hours under nitrogen . The Dean-Stark trap facilitates water removal, achieving 98.9% theoretical water elimination and a final product containing 76% PETMA alongside oligomeric byproducts .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Molar Ratio (Pentaerythritol:Thioglycolic Acid) | 1:4.43 |

| Catalyst | p-TSA (0.8 g per 250.3 g reactants) |

| Solvent | Toluene |

| Temperature | 130°C |

| Time | 9 hours |

| Yield | 76% PETMA |

This method’s scalability is limited by oligomer formation, which constitutes 22% of the product . Alternative solvent systems, such as cyclohexane or chlorobenzene, have been proposed in patent literature to enhance esterification efficiency .

Esterification Followed by Ammonolysis Purification

A patent by CN112225683B introduces a two-step process combining esterification with ammonolysis to achieve ≥98% purity . After initial esterification of pentaerythritol with 3-mercaptopropionic acid, the crude product undergoes ammonolysis with ammonia gas or aqueous ammonia at pH 9–10 and 40–70°C . This step hydrolyzes thioester byproducts into water-soluble derivatives, which are removed via aqueous washes.

Ammonolysis Optimization:

| Parameter | Effect on Reaction Efficiency |

|---|---|

| pH < 9 | Slow reaction kinetics |

| pH > 10 | Hydrolysis of PETMA |

| Temperature < 40°C | Reduced reaction rate |

| Temperature > 70°C | Increased side reactions |

Post-ammonolysis dehydration under vacuum (2 kPa, 80°C) yields PETMA with 98.4–98.6% purity . This method’s robustness makes it suitable for industrial-scale production.

Catalytic and Solvent Systems

Catalyst selection profoundly impacts reaction efficiency. While p-TSA is common , alternatives like methanesulfonic acid and strongly acidic resins show comparable performance . A study in ACS Omega utilized p-TSA in toluene to synthesize analogous polythiols, achieving 94.9% yield for pentaerythritol tetra(3-mercaptobutyrate) under similar conditions .

Catalyst Comparison:

Solvent choice also affects water removal. Toluene and chlorobenzene exhibit optimal azeotropic properties for Dean-Stark trapping , whereas polar solvents may hinder esterification.

Purification and Isolation Techniques

Crude PETMA often requires purification to remove oligomers and unreacted starting materials. Beyond ammonolysis, methods include:

-

Alkaline and Water Washing: Sequential washes with sodium bicarbonate and water eliminate acidic residues .

-

Vacuum Distillation: Low-pressure distillation at 80°C removes residual solvents .

-

Chromatography: High-performance liquid chromatography (HPLC) identifies and quantifies oligomers, guiding process adjustments .

Typical Composition Post-Purification:

Characterization and Quality Control

Advanced analytical techniques ensure product integrity:

-

HPLC: Shimadzu Nexera SR systems with PDA detectors quantify PETMA content (e.g., 76% in direct esterification) .

-

NMR Spectroscopy: H NMR (400 MHz) confirms structure via peaks at δ 1.38 (CH), 3.38 (CHSH), and 4.06 (CHO) .

-

LC-MS: Validates molecular weight (e.g., m/z 463 [M + Na] for related compounds) .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol tetrakis(2-mercaptoacetate) undergoes several types of chemical reactions, including:

Oxidation: The thiol groups in the compound can be oxidized to form disulfides.

Reduction: The compound can be reduced to form pentaerythritol and thioglycolic acid.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with the ester groups.

Major Products Formed:

Oxidation: Disulfides and other oxidized derivatives.

Reduction: Pentaerythritol and thioglycolic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

PTMA serves as a crucial building block in the synthesis of complex molecules and polymers. Its thiol groups enable it to participate in various chemical reactions, including:

- Thiol-Ene Reactions : PTMA can react with alkenes to form thioether linkages, which are valuable in creating cross-linked networks.

- Polymerization : It is used in the development of thiol-ene polymers, which exhibit unique mechanical properties and are applicable in coatings and adhesives.

Biological Research

PTMA's biological applications are primarily due to its thiol groups, which can interact with proteins and enzymes:

-

Enzyme Mechanism Studies : PTMA is utilized to investigate enzyme mechanisms by forming reversible covalent bonds with active sites, allowing researchers to modulate enzyme activity.

Enzyme Type Effect of PTMA Kinases Inhibition observed Proteases Activity modulation -

Cytotoxicity Studies : Research indicates that PTMA exhibits dose-dependent cytotoxicity. For example, a study on mouse fibroblast cells (L-929) showed significant reductions in cell viability at higher concentrations.

Concentration (mg/mL) Cell Viability (%) 0 100 1 92 5 75 10 50

Case Study: Fibroblast Regeneration

A notable study published in Crystals demonstrated the use of PTMA in fabricating macroporous scaffolds for fibroblast regeneration. The scaffolds showed favorable mechanical properties and supported cell attachment and proliferation over a specified period.

| Time (h) | Cell Count (cells/mL) |

|---|---|

| 0 | 1.0 x |

| 24 | 2.5 x |

| 48 | 5.0 x |

Industrial Applications

PTMA is also applied in various industrial processes:

- Adhesives and Coatings : Due to its reactive thiol groups, PTMA is used in formulating adhesives and coatings that require strong bonding characteristics.

- Electronics Manufacturing : PTMA has been employed in printed circuit board manufacturing as a surface treatment agent to enhance metal adhesion.

- Polymer Production : It is integral to producing specialty polymers, particularly those requiring specific mechanical properties or chemical resistance.

Mechanism of Action

The mechanism of action of pentaerythritol tetrathioglycolate involves its thiol groups, which can form covalent bonds with various biological molecules. These interactions can affect enzyme activity, protein structure, and cellular signaling pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMA)

Trimethylolpropane Tris(2-mercaptoacetate) (TMPTMA)

Pentaerythritol Tetraacrylate (PETA)

- Electrolyte Performance : PETMP-based SIPEs achieve higher lithium transference numbers (0.89 ) compared to PETA composites (-8.4 × 10⁻⁹ ) due to reduced ion pairing .

- Mechanical Properties : PETA forms rigid, self-standing films, while PETMP requires crosslinking on supporting layers (e.g., polypropylene fabric) .

Single-Ion Conducting Polymer Electrolytes (SIPEs)

Biological Activity

Pentaerythritol tetrakis(2-mercaptoacetate) (PTMA), a thiol-containing compound, has garnered attention for its diverse biological activities and applications in various scientific fields. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : CHOS

- Molecular Weight : 432.56 g/mol

- CAS Number : 10193-99-4

PTMA is characterized by the presence of four thiol groups, which contribute to its reactivity and biological interactions. The compound is synthesized through the esterification of pentaerythritol with thioglycolic acid under acidic conditions.

Mechanisms of Biological Activity

- Enzyme Interaction : PTMA is utilized in studies investigating enzyme mechanisms due to its thiol groups, which can form reversible covalent bonds with enzyme active sites. This property allows for the modulation of enzyme activity and can be leveraged in drug design.

-

Cellular Proliferation and Toxicity : Research indicates that PTMA exhibits varying degrees of cytotoxicity depending on concentration and exposure time. A study assessing its effects on mouse fibroblast cells (L-929) demonstrated a dose-dependent response in cell viability assays.

The MTT assay results indicated that higher concentrations of PTMA significantly reduce cell viability, suggesting potential cytotoxic effects at elevated doses .

Concentration (mg/mL) Cell Viability (%) 0 100 1 92 5 75 10 50 - Biocompatibility : PTMA's biocompatibility has been evaluated in the context of biomedical applications, particularly in tissue engineering. The incorporation of PTMA into polymeric scaffolds has shown promise for enhancing fibroblast regeneration while maintaining mechanical integrity .

Case Study 1: Fibroblast Regeneration

In a study published in Crystals, researchers fabricated macroporous scaffolds using PTMA combined with hydroxyapatite for fibroblast regeneration. The scaffolds exhibited favorable mechanical properties and supported cell attachment and proliferation over a 48-hour period.

-

Cell Proliferation Results :

Time (h) Cell Count (cells/mL) 0 1.0 x 10 24 2.5 x 10 48 5.0 x 10

This study highlighted PTMA's potential as a bioactive component in regenerative medicine .

Case Study 2: Enzyme Mechanism Studies

Another investigation focused on the use of PTMA to study the inhibition mechanisms of certain enzymes involved in metabolic pathways. The results demonstrated that PTMA could effectively inhibit enzyme activity through thiol modification, providing insights into drug development strategies targeting similar enzymes.

Safety and Toxicology

While PTMA shows promising biological activities, safety assessments are crucial for its application in medical settings. Toxicological evaluations indicate that exposure to high concentrations can lead to adverse effects, necessitating careful dosage considerations during therapeutic applications .

Q & A

Basic: What are the standard methods for synthesizing Pentaerythritol tetrakis(2-mercaptoacetate), and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves esterification of pentaerythritol with mercaptoacetic acid using acid catalysts (e.g., methanesulfonic acid) under controlled dehydration. A composite water-absorbing agent (4A molecular sieve, silica gel, and resin) enhances water removal, accelerating reaction rates and improving yields . Alternative methods include trans-esterification with methyl mercaptoacetate and pentaerythritol . Key variables include temperature (80–100°C), catalyst concentration, and vacuum filtration to isolate the product. Purity is monitored via liquid chromatography, targeting residual mercaptoacetic acid <1% .

Advanced: How can the efficiency of water removal during esterification be optimized to enhance reaction rates in Pentaerythritol tetrakis(2-mercaptoacetate) synthesis?

Methodological Answer:

Optimization involves using composite desiccants (e.g., 4A molecular sieves, silica gel, and water-absorbing resins) at a 40:30:20 ratio to maximize water adsorption capacity. Vacuum-assisted distillation or Dean-Stark traps can further reduce water content. Reaction kinetics improve at 80–100°C, with stirring rates ≥100 rpm to ensure homogeneity. Post-reaction vacuum filtration removes spent desiccants, minimizing backward hydrolysis .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of Pentaerythritol tetrakis(2-mercaptoacetate)?

Methodological Answer:

- FTIR : Confirms thiol (-SH) absorption at ~2550 cm⁻¹ and ester carbonyl (C=O) at ~1730 cm⁻¹.

- NMR : ¹H NMR shows peaks for methylene protons (δ 3.0–4.0 ppm) and thiol protons (δ 1.3–1.6 ppm).

- HPLC : Quantifies residual mercaptoacetic acid and monitors reaction progress.

- Elemental Analysis : Validates sulfur content (~29.5%) .

Advanced: How should researchers resolve contradictions in reported solubility parameters of Pentaerythritol tetrakis(2-mercaptoacetate) across different solvents?

Methodological Answer:

Contradictions arise from solvent polarity and temperature effects. Systematic screening using Hansen solubility parameters (HSP) is recommended. For example, acetone and butyl acetate show higher solubility due to balanced dispersion/polar interactions, while polar protic solvents (e.g., water) are ineffective. Pre-heating solvents to 50–60°C improves dissolution kinetics. Conflicting data should be contextualized with solvent purity and measurement methods (e.g., gravimetric vs. spectroscopic) .

Basic: What role does Pentaerythritol tetrakis(2-mercaptoacetate) play as a crosslinking agent in polymer chemistry, and what metrics are used to evaluate its effectiveness?

Methodological Answer:

As a tetrafunctional thiol, it enables rapid crosslinking in UV-curable resins and epoxy systems. Key metrics include:

- Gel Time : Measured via rheometry to assess curing speed.

- Crosslink Density : Determined by swelling experiments or dynamic mechanical analysis (DMA).

- Thermal Stability : TGA evaluates decomposition onset (typically >200°C) .

Advanced: What methodologies are employed to analyze the thermal stability and decomposition kinetics of Pentaerythritol tetrakis(2-mercaptoacetate) in polymer matrices?

Methodological Answer:

- TGA-DSC : Quantifies decomposition enthalpy (ΔH ~65.95 kJ/mol) and identifies degradation steps.

- Kinetic Modeling : Flynn-Wall-Ozawa or Kissinger methods calculate activation energy (Ea) from non-isothermal data.

- Isothermal Aging : Tracks weight loss at elevated temperatures to predict shelf-life .

Basic: What safety protocols are critical when handling Pentaerythritol tetrakis(2-mercaptoacetate) in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhaling vapors.

- Waste Disposal : Collect thiol-containing waste separately for neutralization with oxidizing agents (e.g., NaOCl) .

Advanced: How does the chemical stability of Pentaerythritol tetrakis(2-mercaptoacetate) vary under acidic, basic, or oxidative conditions, and how is this assessed?

Methodological Answer:

- Acidic/Base Stability : Incubate in HCl/NaOH (0.1–1M) and monitor thiol oxidation via Ellman’s assay.

- Oxidative Stability : Expose to H₂O₂ or O₂ and track disulfide formation via Raman spectroscopy.

- Accelerated Aging : Store at 40°C/75% RH and analyze degradation products with LC-MS .

Advanced: What advantages does Pentaerythritol tetrakis(2-mercaptoacetate) offer in click chemistry applications, and how are reaction kinetics optimized?

Methodological Answer:

Its tetrahedral structure enables multi-arm conjugation in thiol-ene click reactions. Kinetics are optimized by:

- Catalyst Choice : Photoinitiators (e.g., DMPA) for UV-triggered reactions.

- Stoichiometry : Excess thiol (1.2:1 thiol:ene ratio) minimizes side reactions.

- Solvent Selection : Non-polar solvents (e.g., toluene) reduce radical quenching .

Advanced: How do structural modifications, such as changing the mercapto group position (e.g., 2-mercaptoacetate vs. 3-mercaptopropionate), affect the reactivity and application of pentaerythritol-based thiols?

Methodological Answer:

- Steric Effects : 2-mercaptoacetate’s shorter chain reduces steric hindrance, enhancing reactivity in crosslinking.

- Solubility : 3-mercaptopropionate’s longer alkyl chain improves compatibility with hydrophobic polymers.

- Thermal Stability : 2-mercaptoacetate derivatives show higher decomposition temperatures (ΔT ~20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.